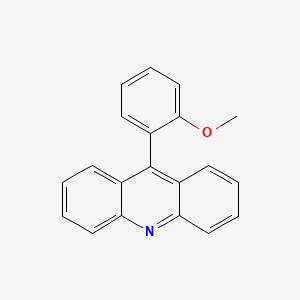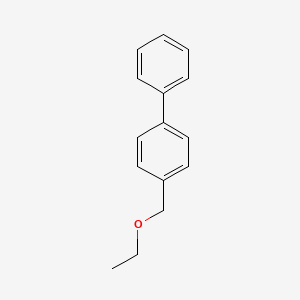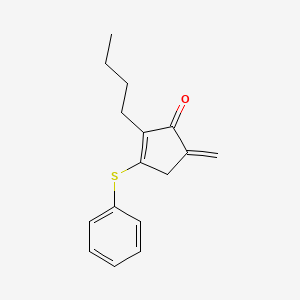![molecular formula C11H25NO3SSi B12551472 N-[3-(Triethoxysilyl)propyl]ethanethioamide CAS No. 168205-99-0](/img/structure/B12551472.png)
N-[3-(Triethoxysilyl)propyl]ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Triethoxysilyl)propyl]ethanethioamide is an organosilicon compound that features a triethoxysilyl group attached to a propyl chain, which is further connected to an ethanethioamide moiety. This compound is known for its versatility in various chemical applications, particularly in surface modification and as a coupling agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]ethanethioamide typically involves the reaction of 3-mercaptopropyltriethoxysilane with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
N-[3-(Triethoxysilyl)propyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid or base, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学的研究の応用
N-[3-(Triethoxysilyl)propyl]ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a surface modifier for silica and other inorganic materials.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
作用機序
The mechanism of action of N-[3-(Triethoxysilyl)propyl]ethanethioamide involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. This property makes it an effective coupling agent and surface modifier.
類似化合物との比較
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-Mercaptopropyltriethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethanethioamide
Comparison
N-[3-(Triethoxysilyl)propyl]ethanethioamide is unique due to its ethanethioamide moiety, which imparts distinct chemical reactivity compared to other similar compounds. For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine contains an ethylenediamine group, making it more suitable for applications requiring amine functionality. In contrast, 3-Mercaptopropyltriethoxysilane has a thiol group, which is more reactive towards thiol-specific reactions.
特性
CAS番号 |
168205-99-0 |
|---|---|
分子式 |
C11H25NO3SSi |
分子量 |
279.47 g/mol |
IUPAC名 |
N-(3-triethoxysilylpropyl)ethanethioamide |
InChI |
InChI=1S/C11H25NO3SSi/c1-5-13-17(14-6-2,15-7-3)10-8-9-12-11(4)16/h5-10H2,1-4H3,(H,12,16) |
InChIキー |
FLOMPXZAFMCCDY-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=S)C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
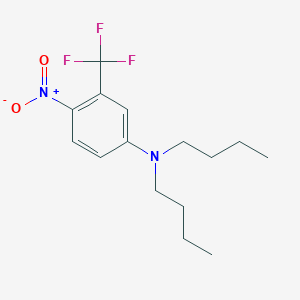
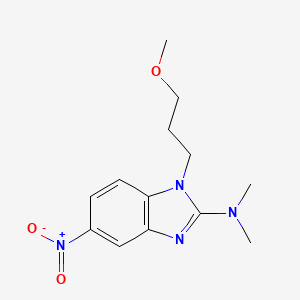
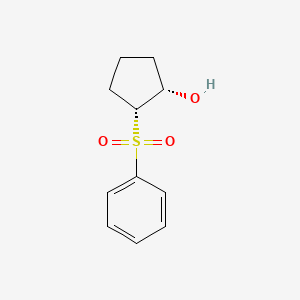
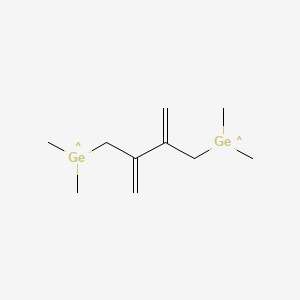
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
